molecular formula C9H9ClFN B2529546 1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride CAS No. 2287285-24-7

1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride

Cat. No. B2529546
CAS RN: 2287285-24-7
M. Wt: 185.63
InChI Key: GFQWALCHKLRJBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the use of starting materials such as 4-fluoro-3-hydroxytoluene, as seen in the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives . These compounds are synthesized for their potential biological activities, such as binding affinities for dopamine receptors. Similarly, the synthesis of "1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride" would likely involve a fluorinated starting material and aim to introduce specific functional groups that confer desired chemical and biological properties.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, was determined using NMR and X-ray crystallography . These techniques can provide detailed information about the conformation and configuration of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo a variety of chemical reactions. For example, the electrophilic amination of 4-fluorophenol with diazenes leads to the complete removal of the fluorine atom . This demonstrates the reactivity of the fluorine substituent and its potential to be replaced by other functional groups. The compound "1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride" could similarly participate in reactions that modify the fluorine-containing ring or the amine group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. These compounds often exhibit high thermal stability and low moisture absorption, as seen in the soluble fluoro-polyimides derived from a fluorine-containing aromatic diamine . The introduction of fluorine can also affect the lipophilicity and binding affinity of the molecule, as observed in the dopamine receptor affinity studies . The properties of "1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride" would likely be characterized by similar influences of the fluorine atom on its stability and reactivity.

properties

IUPAC Name

1-(4-fluorophenyl)prop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h1,3-6,9H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQWALCHKLRJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride

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